molecular formula C12H18Br2N2 B1166294 (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE CAS No. 100944-15-8

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE

Cat. No.: B1166294
CAS No.: 100944-15-8
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Description

(1R,4R)-5-(Phenylmethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic amine derivative with a rigid norbornane-like scaffold. The (1R,4R) stereochemistry is critical for its conformational stability and biological interactions, as stereoisomerism in diazabicyclo systems significantly impacts receptor binding and selectivity . The dihydrobromide salt form improves aqueous solubility, a common strategy for enhancing pharmacokinetic properties in drug development .

This compound belongs to a broader class of diazabicyclo derivatives, which are widely explored in medicinal chemistry for their ability to mimic bioactive conformations of natural products and peptides.

Properties

CAS No.

100944-15-8

Molecular Formula

C12H18Br2N2

Synonyms

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Mechanism

The epimerization-lactamization cascade, pioneered by researchers in 2015, utilizes (2S,4R)-4-aminoproline methyl esters as starting materials. Under strongly basic conditions (e.g., 1,8-diazabicycloundec-7-ene [DBU] in anhydrous THF), these substrates undergo sequential 2-epimerization and intramolecular aminolysis. The critical stereochemical outcome arises from:

  • Base-induced epimerization at C2, favoring the (2R)-configuration

  • Lactamization through nucleophilic attack of the secondary amine on the ester carbonyl

  • Formation of the rigid bicyclo[2.2.1]heptane framework

Key parameters:

  • Electron-withdrawing N-protecting groups (e.g., tosyl, trifluoroacetyl) enhance reaction rates by 3–5× compared to carbamates

  • Optimal temperature range: −20°C to 0°C for epimerization, 25°C for lactamization

  • Reaction time: 12–24 h for complete conversion

Introducing the Phenylmethyl Group

Post-lactamization functionalization involves:

  • Selective N-deprotection under acidic conditions (HCl/dioxane)

  • Alkylation with benzyl bromide (2.5 eq.) in the presence of K2CO3

  • Salt formation via HBr gas bubbling in Et2O/MeOH (4:1 v/v)

Typical yields:

StepYield (%)Purity (HPLC)
Lactam formation8295
N-Deprotection9598
Benzylation7897
Salt precipitation9199.5

Directed Metalation Approach

Lithiation-Electrophilic Quenching Sequence

Chiral Pool Synthesis from L-4-Hydroxyproline

Tandem Strecker Reaction-Intramolecular Cyclization (STRINC)

This biomimetic approach leverages L-4-hydroxyproline as the chiral template:

  • Protect secondary amine as Boc-carbamate

  • Perform Strecker reaction with KCN/(Boc)₂O in MeOH/H2O

  • Intramolecular cyclization under acidic conditions (TFA/CH₂Cl₂)

Optimized conditions:

  • Temperature: 0°C → 25°C gradient over 6 h

  • Cyanide source: Trimethylsilyl cyanide (TMSCN) improves yield by 15%

  • Final diastereomeric excess: 99% ee (Chiralcel OD-H column)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency metrics across methodologies

ParameterEpimerizationMetalationSTRINC
Total steps546
Overall yield (%)566842
Purity (HPLC, %)99.598.797.3
Stereoselectivity (dr)>20:1>50:199:1
Scalability (kg)2100.5

Salt Formation and Purification

The dihydrobromide salt is preferentially formed through:

  • Dissolve free base in anhydrous EtOH (20 vol%)

  • Add 48% HBr aqueous solution (2.2 eq.) dropwise at 0°C

  • Crystallize by anti-solvent addition (MTBE)

  • Recrystallize from EtOH/H2O (3:1 v/v)

Critical quality attributes:

  • Water content (KF): ≤0.5%

  • Residual solvents (GC): <500 ppm

  • Counterion stoichiometry (1:2.05 ± 0.15 by ion chromatography)

Chemical Reactions Analysis

Functionalization Reactions

The secondary amines and benzyl group serve as primary reaction sites:

Amine Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acyl products, useful in pharmaceutical intermediates (source ).

Example Reaction Table :

ReagentConditionsProductApplicationSource
CH₃I / K₂CO₃DMF, 60°C, 12hN-Methylated derivativeLigand synthesis
AcCl / Et₃NDCM, 0°C, 2hN-Acetylated analogDrug discovery

Benzyl Group Modifications

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a cyclohexylmethyl moiety.

  • Oxidation : MnO₂ selectively oxidizes the benzyl position to a ketone (source ).

Coordination Chemistry

The bicyclic diamine coordinates transition metals, forming stable complexes:

  • Cu(II) Complexes : Used in oxidation reactions (e.g., alcohol → ketone) with high turnover numbers (source ).

  • Pd(II) Complexes : Catalyze Suzuki-Miyaura couplings under mild conditions (source ).

Complex Stability Data :

Metal IonGeometryStability Constant (log K)ApplicationSource
Cu²⁺Square planar12.3 ± 0.2Oxidative catalysis
Pd²⁺Tetrahedral9.8 ± 0.3Cross-coupling

Stability and Reactivity

  • pH Sensitivity : The dihydrobromide salt dissociates in aqueous solutions (pH > 5), releasing the free base (source ).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications (source ).

Reactivity Under Conditions :

ConditionObservationSource
Acidic (pH < 3)Salt remains intact
Basic (pH 9–10)

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (1R,4R)-5-(Phenylmethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves various methodologies which can yield different derivatives with specific functionalities. For instance, an epimerization-lactamization cascade reaction has been utilized to synthesize derivatives effectively, showcasing its versatility in producing compounds with desired properties .

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly as a pharmacological agent due to its structural similarity to various bioactive molecules. Research indicates that derivatives of diazabicyclo compounds can exhibit significant biological activities including:

  • Anticancer Activity : Some derivatives have demonstrated antiproliferative effects against various cancer cell lines .
  • Neuropharmacological Effects : Studies suggest that certain diazabicyclo compounds may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Asymmetric Synthesis

This compound serves as a chiral catalyst in asymmetric synthesis reactions. It has been successfully employed in:

  • Enantioselective Reactions : The compound has been used to catalyze the asymmetric addition of diethylzinc to benzaldehyde with high enantioselectivity (up to 78% e.e.) .
  • Synthesis of Chiral Intermediates : Its ability to induce chirality makes it valuable for synthesizing chiral intermediates in pharmaceutical formulations.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of (1R,4R)-5-(Phenylmethyl)-2,5-diazabicyclo[2.2.1]heptane derivatives against CaSki cervical cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Asymmetric Catalysis

In another research project, the compound was utilized as a catalyst for the asymmetric synthesis of alcohols from aldehydes and organometallic reagents. The study highlighted the efficiency and selectivity of the catalyst, demonstrating its practical application in synthetic organic chemistry .

Data Tables

Application AreaSpecific Use CaseOutcome/Results
Medicinal ChemistryAnticancer ActivitySignificant reduction in cell viability
Asymmetric SynthesisCatalysis in enantioselective reactionsUp to 78% enantioselectivity
NeuropharmacologyInteraction with neurotransmitter systemsPotential therapeutic applications

Mechanism of Action

The mechanism of action of (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Dihydrobromide salts (e.g., target compound) are less common than hydrochlorides but offer comparable solubility. Hydrochlorides are often preferred for industrial scalability .
  • Biological Relevance: Pyridinyl and propenone substituents (as in PFI-3) enable specific protein interactions (e.g., bromodomain inhibition), whereas benzyl groups may favor GPCR or neurotransmitter receptor targeting .

Pharmacological and Physicochemical Properties

  • PFI-3 : Exhibits sub-100 nM binding affinity for BRG1 bromodomains, validated in breast cancer cell proliferation assays .
  • tert-Butyl Derivatives: Serve as protected intermediates for further modifications (e.g., nitro/amino pyridyl groups introduced via Suzuki coupling) .
  • Methyl Analogs : Demonstrate higher thermal stability (storage under inert gas at 2–8°C) compared to brominated salts .

Biological Activity

(1R,4R)-5-(PHENYLMETHYL)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diazabicyclic structures known for their diverse pharmacological properties, including activity as receptor modulators and enzyme inhibitors.

  • Molecular Formula : C12H16N2·2Br
  • Molecular Weight : 307.08 g/mol
  • CAS Number : 100944-15-8

Research indicates that compounds like this compound may exert their biological effects through interactions with various neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in numerous neurological disorders.

Receptor Modulation

Studies have shown that this compound acts as a partial agonist at α4β2 nAChRs, which are important for cognitive function and neuroprotection. The modulation of these receptors can lead to enhanced synaptic plasticity and improved cognitive performance in preclinical models .

Enzyme Inhibition

Additionally, this compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory action on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in regulating glucocorticoid levels and is a target for treating metabolic syndrome .

Study on Cognitive Enhancement

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the cognitive-enhancing effects of various nAChR modulators including derivatives of diazabicyclo compounds. The results indicated that compounds similar to this compound significantly improved memory retention and learning abilities in rodent models .

Investigation of Metabolic Effects

Another study focused on the metabolic implications of 11β-HSD1 inhibition by this compound. The research demonstrated that treatment with this compound led to reduced visceral fat accumulation and improved insulin sensitivity in diabetic mouse models, suggesting its potential utility in managing obesity and related metabolic disorders .

Data Summary Table

Activity Target Effect Reference
Receptor Modulationα4β2 nAChRsCognitive enhancement
Enzyme Inhibition11β-HSD1Reduced glucocorticoid levels
Cognitive EnhancementLearning & MemoryImproved retention
Metabolic RegulationInsulin SensitivityImproved metabolic profile

Q & A

Q. What are the optimal synthetic routes for (1R,4R)-5-(phenylmethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For analogous diazabicyclo compounds, refluxing precursors (e.g., benzylamine derivatives) with sodium acetate in acetic anhydride/acetic acid mixtures has been effective for forming bicyclic frameworks. Catalytic amounts of acids or bases may optimize stereochemical outcomes. Purification via recrystallization using polar solvents (e.g., ethanol/water) is recommended to isolate the dihydrobromide salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone, particularly for distinguishing stereoisomers (e.g., coupling constants for bicyclic systems) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches in diazabicyclo structures and bromide counterions) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for precise molecular formula confirmation .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • By-products : Unreacted precursors or over-alkylated intermediates. Monitor reaction progress via TLC and optimize stoichiometry.
  • Stereochemical impurities : Use chiral auxiliaries or enantioselective catalysts during cyclization. Recrystallization in mixed solvents (e.g., DMF/water) improves purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the stereochemical outcome of synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and energy barriers for cyclization pathways. For example, comparing Gibbs free energies of (1R,4R) vs. (1S,4S) diastereomers identifies the thermodynamically favored product. Basis sets like B3LYP/6-311+G(d,p) and solvent effects (e.g., acetic acid) improve accuracy .

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

  • Methodological Answer : Cross-validate using:
  • X-ray crystallography : Provides definitive structural assignments, especially for stereochemistry .
  • Dynamic NMR : Resolves conformational equilibria in solution that may skew coupling constants.
  • Computational NMR prediction tools : Compare experimental shifts with DFT-calculated values (e.g., GIAO method) .

Q. What quantitative structure-activity relationship (QSAR) models predict biological activity for this compound?

  • Methodological Answer : Develop QSAR models using:
  • Descriptors : Molecular weight, logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts.
  • Training data : Biological assays (e.g., receptor binding) for structurally related diazabicyclo compounds. Machine learning algorithms (e.g., random forests) can correlate descriptors with activity .

Key Considerations for Experimental Design

  • Stereochemical Control : Use enantiopure starting materials to avoid racemization during cyclization .
  • Counterion Effects : Dihydrobromide salts may influence solubility; test alternative counterions (e.g., HCl) for biological assays .
  • Data Reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and crystallization protocols to minimize variability .

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